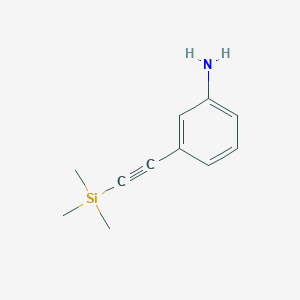

3-((Trimethylsilyl)ethynyl)aniline

Descripción

Evolution of Aryl-Alkyne Derivatives in Organic Synthesis

The development of aryl-alkyne derivatives has been a cornerstone of modern organic chemistry. Initially, the introduction of a simple alkyne onto an aromatic ring opened new avenues for carbon-carbon bond formation through reactions like the Sonogashira coupling. nih.gov This allowed for the construction of complex conjugated systems with applications in materials science. Over time, the focus has shifted towards more sophisticated derivatives, such as those bearing protecting groups like the trimethylsilyl (B98337) (TMS) group. The TMS group offers a distinct advantage by allowing for selective deprotection and subsequent reaction at the alkyne terminus, providing chemists with greater control over synthetic pathways. This evolution has been critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Significance of Aniline (B41778) Core Structures in Medicinal and Materials Chemistry

The aniline core, a benzene (B151609) ring attached to an amino group, is a fundamental structural motif in both medicinal and materials chemistry. sci-hub.sebyjus.comwikipedia.org In medicinal chemistry, the aniline scaffold is present in a vast number of approved drugs, where it often serves as a key pharmacophore, interacting with biological targets. cresset-group.com However, the aniline moiety can also present challenges, such as metabolic instability and potential toxicity. cresset-group.comacs.org This has led to extensive research into modifying the aniline core to enhance its drug-like properties. cresset-group.comacs.org

In materials science, aniline and its derivatives are the building blocks for polyaniline (PANI), a class of conducting polymers with diverse applications. rsc.orgrsc.org These applications include the development of sensors, anti-corrosion coatings, and electromagnetic shielding materials. rsc.org The properties of PANI can be tuned by modifying the aniline monomer, for instance, by introducing substituents that improve solubility and processability. rsc.org

Positioning of 3-((Trimethylsilyl)ethynyl)aniline within the Scope of Functional Organic Molecules

This compound occupies a unique position at the intersection of aryl-alkyne and aniline chemistry. This bifunctional molecule combines the reactive potential of the aniline amino group and the versatile TMS-protected alkyne. The presence of the TMS group on the ethynyl (B1212043) substituent provides a strategic advantage, allowing for its use as a stable, yet readily deprotectable, building block in multi-step syntheses. nih.gov This feature is particularly valuable in the construction of complex organic molecules where precise control over reactivity is paramount. The meta-substitution pattern of the amino and ethynyl groups further influences the electronic properties and reactivity of the molecule.

Overview of Key Research Areas and Unexplored Potentials of this compound

Current research involving this compound and its isomers primarily focuses on their utility in organic synthesis and materials science. For instance, the isomeric compound 4-((trimethylsilyl)ethynyl)aniline (B1312356) is utilized in the synthesis of functionalized polymers and organic light-emitting diodes (OLEDs). chemimpex.com The 2-substituted isomer, 2-((trimethylsilyl)ethynyl)aniline, serves as a precursor for various heterocyclic compounds, including quinolines. sigmaaldrich.com

The untapped potential of this compound lies in the exploration of novel synthetic methodologies that take advantage of its unique substitution pattern. Further investigation into its use in the synthesis of novel pharmaceutical scaffolds and advanced materials with tailored electronic and optical properties is warranted. The development of new catalytic systems for the selective functionalization of this molecule could unlock a new range of applications in diverse fields of chemistry.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 110598-30-6 sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₁H₁₅NSi nih.govamericanelements.com |

| Molecular Weight | 189.33 g/mol sigmaaldrich.comnih.gov |

| Boiling Point | 269.1±32.0 °C at 760 mmHg americanelements.com |

| IUPAC Name | 3-(2-trimethylsilylethynyl)aniline nih.govamericanelements.com |

| SMILES | CSi(C)C#CC1=CC(=CC=C1)N americanelements.com |

| InChI | InChI=1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3 nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-trimethylsilylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDLPUJBLHKTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457213 | |

| Record name | 3-((Trimethylsilyl)ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110598-30-6 | |

| Record name | 3-((Trimethylsilyl)ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-(trimethylsilyl)ethynyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of 3 Trimethylsilyl Ethynyl Aniline

Ethynyl (B1212043) Group Reactivity and Carbon-Carbon Bond Formation

The dual-functional nature of 3-((trimethylsilyl)ethynyl)aniline, possessing both a nucleophilic amino group and a reactive silyl-protected alkyne, allows for a diverse range of chemical transformations. The trimethylsilyl (B98337) (TMS) group serves as a removable protecting group for the terminal alkyne, enabling sequential and controlled reactions.

The Sonogashira coupling is a cornerstone reaction for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. acs.orgnih.govnih.gov

In the context of this compound, the TMS group plays a crucial role. It effectively protects the terminal alkyne, allowing it to be stable and conveniently handled as a liquid reagent. acs.org The coupling reaction can proceed with the silyl (B83357) group in place, or the TMS group can be cleaved in situ or in a separate step to generate the terminal alkyne, 3-ethynylaniline (B136080), which then participates in the coupling. A one-pot procedure allows for a Pd/Cu-catalyzed Sonogashira coupling of an aryl halide with (trimethylsilyl)acetylene, followed by desilylation and a second Sonogashira coupling with another aryl halide. rsc.org This methodology offers a pathway to unsymmetrical diarylalkynes. rsc.org

The reactivity of the halide partner in Sonogashira coupling generally follows the order: I > Br > Cl. acs.org Vinyl halides are typically more reactive than their aryl halide counterparts. acs.org The reaction conditions are generally mild, often conducted at room temperature with an amine base that can also serve as the solvent. acs.org

Table 1: Representative Conditions for Sonogashira Coupling

| Catalyst System | Halide Substrate | Alkyne | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ / CuI | Aryl Iodide | Terminal Alkyne | n-PrNH₂ | Benzene (B151609) | 16 °C | organic-chemistry.org |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl Halide | Trimethylsilylacetylene | Et₃N | Triethylamine (B128534) | Room Temp | organic-chemistry.org |

| Pd(PPh₃)₄ / CuI | Vinyl Bromide | Terminal Alkyne | Et₃N | Toluene (B28343) | Room Temp | organic-chemistry.org |

| Pd(OAc)₂ / Xphos | Benzyl Halide | Alkynyl Carboxylic Acid | - | - | - | rsc.org |

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," is a highly efficient and specific reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, often proceeding in aqueous media. researchgate.netamericanelements.com

For this compound to participate in CuAAC, the TMS group must first be removed to generate the free terminal alkyne, 3-ethynylaniline. This desilylation can be readily achieved under mild conditions. The resulting 3-ethynylaniline can then be reacted with a wide range of organic azides in the presence of a copper(I) catalyst to form the corresponding triazole products. sigmaaldrich.com This two-step sequence can even be performed in a one-pot fashion, where in situ desilylation is immediately followed by the cycloaddition. sigmaaldrich.com The resulting triazole ring is exceptionally stable and can act as a rigid linker in more complex molecules, finding applications in medicinal chemistry and materials science. thieme-connect.com

Table 2: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description | Reference(s) |

| Reaction Type | 1,3-Dipolar Cycloaddition | researchgate.netamericanelements.com |

| Reactants | Terminal Alkyne, Azide (B81097) | nih.gov |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | researchgate.net |

| Product | 1,4-disubstituted 1,2,3-triazole | beilstein-journals.org |

| Key Advantages | High yield, high specificity, mild conditions, wide functional group tolerance, biocompatibility. | americanelements.comthieme-connect.com |

The ethynyl group of this compound and its desilylated counterpart can participate in various cycloaddition reactions to construct carbocyclic and heterocyclic ring systems.

[2+2+2] Cycloadditions: Metal-catalyzed [2+2+2] cycloadditions of alkynes are a powerful method for the single-step synthesis of polysubstituted benzene derivatives. nih.govnih.gov Nickel-based catalysts, for instance, have been shown to be effective in the cyclotrimerization of terminal alkynes, often at room temperature and with low catalyst loadings, to produce arenes with high regioselectivity. nih.govnih.gov This transformation could theoretically be applied to 3-ethynylaniline to generate symmetrically or unsymmetrically substituted tri(aminophenyl)benzenes.

[4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes as dienophiles, intramolecular versions of the Diels-Alder reaction involving arylalkynes are known. Gold(I) complexes with bulky phosphine (B1218219) ligands can catalyze intramolecular [4+2] cycloadditions of enynes bearing an aryl group on the alkyne, leading to the formation of fused tricyclic systems under mild conditions. amanote.com

Other Cycloadditions: The alkyne moiety can also engage in other cycloaddition pathways. Visible-light-mediated [2+2] photocycloadditions offer a route to cyclobutene (B1205218) derivatives, though this can be challenging due to the high ring strain of the products. acs.org Additionally, photoinduced radical [3+2] cycloadditions between internal alkynes and aliphatic aldehydes have been developed, yielding highly functionalized cyclopentanones. jst.go.jp

Addition reactions across the carbon-carbon triple bond of the ethynyl group provide another avenue for functionalization.

Hydroamination: The direct addition of an N-H bond across the alkyne, or hydroamination, is an atom-economical method to synthesize enamines or imines. Titanocene complexes have been shown to catalyze the anti-Markovnikov hydroamination of terminal alkynes with aliphatic amines, selectively producing the linear imine products. organic-chemistry.org

Hydroaminoalkylation: A related transformation is the intermolecular hydroaminoalkylation, where an amine and an alkyne react in the presence of a titanium catalyst to form allylic amines. nih.govnih.gov This reaction proceeds via C-H activation at the α-position of the amine and subsequent insertion of the alkyne. nih.gov

Hydration: In the presence of a strong acid and a mercury(II) sulfate (B86663) catalyst, terminal alkynes can undergo hydration. Following Markovnikov's rule, this reaction initially forms an enol intermediate which then tautomerizes to the more stable ketone. khanacademy.org

The reactivity of the alkyne in this compound extends beyond the previously mentioned reactions, with various transition metals capable of catalyzing a wide array of transformations. mdpi.com Transition-metal-catalyzed C-H functionalization, in general, is a powerful tool for derivatizing complex molecules. acs.org These catalytic systems can activate the alkyne towards coupling, annulation, and multicomponent reactions, providing access to diverse molecular scaffolds. thieme-connect.com

In recent years, homogeneous gold catalysis has emerged as a particularly powerful tool for the activation of alkynes towards a variety of nucleophiles. nih.govacs.org Gold(I) catalysts are highly carbophilic and can activate the alkyne of this compound or its desilylated form for various transformations, including the synthesis of heterocycles. nih.govacs.org

Gold-catalyzed intramolecular hydroamination and hydroalkoxylation of alkynes containing tethered amine or alcohol functionalities are efficient methods for constructing nitrogen- and oxygen-containing heterocycles. nih.govacs.org For example, gold catalysts can promote the cyclization of alkynols to form cyclic ethers, such as furans and pyrans. nih.govjst.go.jp Similarly, intramolecular hydroamination can provide access to tetrahydroisoquinolines. nih.govacs.org Gold catalysts are also effective in formal cycloaddition reactions, such as the reaction of alkynes with amino ester derivatives to produce highly functionalized dihydropyrroles and tetrahydropyridines. rsc.org Furthermore, gold-catalyzed intermolecular reactions, such as the trapping of in-situ generated α-oxo gold carbenes with cyanamides, can lead to the formation of substituted 2-amino-1,3-oxazoles. acs.org

Exploration of Other Transition Metal-Catalyzed Alkyne Functionalizations

Palladium-Catalyzed Difluoromethylation

The introduction of a difluoromethyl (CF2H) group into organic molecules is of significant interest in medicinal chemistry, as it can serve as a bioisostere for other functional groups, potentially enhancing the pharmacological properties of a compound. nih.govnih.gov While direct palladium-catalyzed difluoromethylation of the carbon-hydrogen bond on the aromatic ring of this compound is not extensively documented, the ethynyl and aniline (B41778) functionalities provide handles for indirect difluoromethylation strategies.

One potential, though less direct, route involves the palladium-catalyzed aryldifluoromethylation of aryl halides using aryldifluoromethyl trimethylsilanes (TMSCF2Ar). nih.gov This reaction proceeds with a palladium catalyst and a specialized dialkylaryl phosphine ligand that facilitates the transmetallation of the silane. nih.govnih.gov For a molecule like this compound, this could be envisioned by first converting the aniline to a halide, which could then undergo this cross-coupling reaction.

The general mechanism for such a transformation involves the formation of a reactive palladium complex that undergoes oxidative addition with the aryl halide. Subsequent transmetallation with the aryldifluoromethyl trimethylsilane (B1584522) and reductive elimination yields the desired diaryl difluoromethane (B1196922) product. nih.gov The efficiency of this process is often dependent on the nature of the phosphine ligand and the reaction conditions.

| Reaction | Catalyst System | Key Transformation | Potential Application |

| Aryldifluoromethylation | Palladium with dialkylaryl phosphine ligand | Ar-X + Ar'CF2SiMe3 → Ar-CF2-Ar' | Introduction of a difluoromethylene bridge |

This table outlines a potential synthetic route for the difluoromethylation of derivatives of this compound.

Aniline Moiety Reactivity and Nitrogen-Centered Transformations

The aniline portion of this compound is a primary aromatic amine, which imparts a rich and varied reactivity to the molecule. This functionality allows for a host of transformations centered on the nitrogen atom and the aromatic ring it activates.

The amino group (–NH2) of the aniline moiety is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (SEAr) reactions. wikipedia.orglibretexts.org This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic π-system, stabilizing the cationic intermediate (the arenium ion or Wheland intermediate) formed during the attack by an electrophile. wikipedia.orgmasterorganicchemistry.com This stabilization is most effective when the electrophile attacks the positions ortho and para to the amino group, leading to the formation of four resonance structures for the intermediate, as opposed to three for a meta attack. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglumenlearning.com For this compound, the incoming electrophile would be directed to the 2-, 4-, and 6-positions of the aniline ring. The presence of the bulky (trimethylsilyl)ethynyl group at the 3-position may introduce steric hindrance, potentially favoring substitution at the 4- and 6-positions over the 2-position.

| Substituent Effect | Directing Influence | Reaction Rate |

| Amino Group (-NH2) | Ortho, Para | Activating (faster than benzene) libretexts.org |

| (Trimethylsilyl)ethynyl | Meta (deactivating) | Deactivating (slower than benzene) |

This table summarizes the directing effects of the substituents on the aromatic ring of this compound in electrophilic aromatic substitution reactions.

The primary amino group of this compound can undergo diazotization, a reaction with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid at low temperatures, to form a diazonium salt. slideshare.netslideshare.netrsc.org This diazonium salt is an electrophile that can then participate in coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form azo compounds. slideshare.neticrc.ac.ir These azo compounds are often highly colored and form the basis of many synthetic dyes. icrc.ac.ir

The reaction proceeds in two main steps:

Diazotization: The aniline reacts with nitrous acid to form an unstable diazonium ion. slideshare.net

Coupling: The diazonium ion acts as an electrophile and attacks an activated aromatic ring in an electrophilic aromatic substitution reaction to form the azo product. slideshare.net

The versatility of this reaction allows for the synthesis of a wide array of azo dyes by varying the coupling partner. rsc.org For instance, coupling the diazonium salt of this compound with a phenol (B47542) would yield a hydroxy-substituted azo compound.

The nucleophilic nature of the amino group in this compound allows it to react with acylating agents, such as acid chlorides or anhydrides, to form amides. Similarly, reaction with isocyanates yields ureas. These reactions are fundamental in the synthesis of polymers and oligomers.

For example, the reaction with a diacid chloride could lead to the formation of a polyamide, where the this compound unit is incorporated into the polymer backbone. The presence of the ethynyl group offers further possibilities for post-polymerization modification or for creating cross-linked materials.

The nitrogen atom of the aniline moiety possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to metal centers. This property allows this compound to be used in the synthesis of various organometallic complexes. The ethynyl group can also participate in coordination, potentially leading to the formation of bidentate or bridging ligands.

Complexes of group 4 metals, such as titanium and zirconium, with bis(trimethylsilyl)acetylene (B126346) have been shown to be reactive sources of low-valent metal centers. nih.gov While not directly involving the aniline, this highlights the utility of the (trimethylsilyl)ethynyl group in organometallic chemistry. The aniline functionality in this compound could be used to create ligands that modulate the electronic and steric properties of metal complexes for applications in catalysis.

Synergistic Reactivity of Ethynyl and Aniline Moieties

The true synthetic potential of this compound lies in the synergistic reactivity of its constituent functional groups. The ethynyl and aniline moieties can be manipulated in a sequential or concerted manner to construct complex molecular architectures.

For instance, the aniline can be first modified through diazotization and coupling to introduce a new functional group, followed by deprotection of the TMS group on the alkyne and subsequent Sonogashira coupling to append another aryl group. Conversely, the alkyne could be transformed first, for example, through a click reaction, followed by modification of the aniline.

This dual functionality makes this compound a valuable precursor for the synthesis of functional materials, such as conducting polymers, nonlinear optical materials, and molecular wires, where the electronic communication between the two ends of the molecule, connected through the aniline and ethynyl groups, is crucial.

Intramolecular Cyclization Reactions Involving Both Functional Groups

The meta-disposition of the amino and ethynyl functionalities in this compound imposes significant geometric constraints on direct intramolecular cyclization. Unlike its ortho- and para-isomers, where the functional groups are in closer proximity or can achieve proximity through resonance, the 1,3-substitution pattern makes simple ring-closing reactions that involve direct bonding between the nitrogen and the alkyne carbons challenging.

To date, literature examples detailing the direct intramolecular cyclization of this compound remain scarce. Such a transformation would necessitate a significant distortion of the aromatic ring or the involvement of a long tether to bring the reactive centers together, which is energetically unfavorable.

However, theoretical strategies for effecting such cyclizations could be envisioned under specific catalytic conditions. For instance, transition-metal catalysis, particularly with metals known to activate C-H bonds, could potentially enable a formal cyclization. A hypothetical pathway might involve the initial formation of a metal-nitrene species from the aniline, followed by an intramolecular C-H insertion into a remote position of the aromatic ring, leading to a strained bicyclic system that could rearrange. Alternatively, a metal-catalyzed reaction could proceed through the formation of a metallacycle intermediate, although the formation of a seven-membered or larger ring in this manner would be entropically disfavored.

Another speculative approach could involve a dearomatization-cyclization sequence. Under specific oxidative conditions, the aniline ring could be transiently dearomatized, bringing the amino and ethynyl groups into a spatial arrangement that is more conducive to cyclization. Subsequent re-aromatization would then yield a novel heterocyclic scaffold. While these pathways are mechanistically plausible based on known reactivity patterns in organic synthesis, their successful application to this compound has yet to be demonstrated and would represent a novel area of research.

Cascade Reactions and Multi-Component Processes

While direct intramolecular cyclization is challenging, this compound is a valuable participant in cascade and multi-component reactions, where the formation of multiple chemical bonds occurs in a single synthetic operation. In these processes, the trimethylsilyl group is often cleaved in situ, and the resulting terminal alkyne, 3-ethynylaniline, engages with other reactants to construct complex molecular architectures, most notably quinoline (B57606) derivatives.

A prominent example is the Lewis acid-mediated three-component synthesis of quinolines. scielo.br In this reaction, an aniline derivative, an aldehyde, and a terminal alkyne are combined in the presence of a Lewis acid catalyst such as ytterbium(III) triflate (Yb(OTf)₃) or iron(III) chloride (FeCl₃). scielo.br When 3-ethynylaniline (derived from the desilylation of this compound) is used as the alkyne component, it can react with another aniline and an aldehyde to generate highly substituted quinolines.

The generally accepted mechanism for this transformation involves a cascade of reactions. scielo.br Initially, the aldehyde and the aniline condense to form an imine, which is activated by the Lewis acid. The terminal alkyne, 3-ethynylaniline, then undergoes a nucleophilic attack on the activated imine to form a propargylamine (B41283) intermediate. This is followed by an intramolecular hydroarylation, where the aniline ring of the propargylamine intermediate attacks the alkyne, leading to a dihydroquinoline intermediate. Subsequent oxidation, often by atmospheric oxygen, furnishes the final aromatic quinoline product. scielo.br The use of Yb(OTf)₃ as a catalyst has been shown to give higher yields compared to FeCl₃ in some cases. scielo.br

Below is a data table summarizing the findings for a representative three-component synthesis of quinolines, which is analogous to how this compound could be employed after desilylation.

| Aldehyde | Aniline | Alkyne | Catalyst (mol%) | Yield (%) | Product |

| 4-n-octyloxybenzaldehyde | 4-n-octyloxyaniline | 1-ethynyl-4-heptyloxybenzene | Yb(OTf)₃ (10) | 75 | 6-heptyloxy-2-(4-heptyloxyphenyl)-4-(4-octyloxyphenyl)quinoline |

| 4-n-octyloxybenzaldehyde | p-anisidine | 1-ethynyl-4-octyloxybenzene | Yb(OTf)₃ (10) | 70 | 6-methoxy-2-(4-octyloxyphenyl)-4-(4-octyloxyphenyl)quinoline |

| Anisaldehyde | p-anisidine | 2-ethynyl-6-heptyloxynaphthalene | Yb(OTf)₃ (10) | 65 | 6-methoxy-2-(6-heptyloxynaphthalen-2-yl)-4-(4-methoxyphenyl)quinoline |

| 4-n-octyloxybenzaldehyde | 4-n-octyloxyaniline | 1-ethynyl-4-heptyloxybenzene | FeCl₃ (10) | 60 | 6-heptyloxy-2-(4-heptyloxyphenyl)-4-(4-octyloxyphenyl)quinoline |

This multi-component approach highlights the synthetic utility of the 3-ethynylaniline core structure in rapidly building molecular complexity from simple precursors. The reaction's success underscores the role of the amino and ethynyl groups in a concerted series of bond-forming events, even when they are not positioned for direct intramolecular cyclization.

Applications of 3 Trimethylsilyl Ethynyl Aniline in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

The strategic placement of the amino and protected ethynyl (B1212043) groups on the aniline (B41778) ring makes 3-((trimethylsilyl)ethynyl)aniline a key starting material for constructing intricate organic frameworks.

Synthesis of Substituted Anilines and Poly(aryleneethynylene)s

The aniline moiety is a fundamental component in numerous synthetic applications, from building blocks to catalysis. beilstein-journals.org The presence of the amino group in this compound allows for a variety of reactions to introduce different substituents onto the aromatic ring, leading to a diverse array of substituted anilines. beilstein-journals.orgbeilstein-journals.org These reactions often proceed through sequential imine condensation and isoaromatization pathways. beilstein-journals.org

Furthermore, the ethynyl group, once deprotected, serves as a reactive site for coupling reactions. This property is particularly exploited in the synthesis of poly(aryleneethynylene)s (PAEs), a class of conjugated polymers with interesting electronic and optical properties. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a common method for constructing the repeating units of these polymers. The trimethylsilyl (B98337) group in this compound can be selectively removed to generate the terminal alkyne required for this polymerization process.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| (E)-2-arylidene-3-cyclohexenones | Primary amines | 2-benzyl N-substituted anilines | Imine condensation–isoaromatization beilstein-journals.org |

| Heterocycle-substituted 1,3-diketones | Amines and acetone | meta-hetarylanilines | Three-component benzannulation beilstein-journals.org |

| Aryl halides | Lithium bis(trimethylsilyl)amide | Arylamines | Palladium-catalyzed amination nih.gov |

Precursor for Functionalized Heterocyclic Compounds

The reactivity of both the aniline and ethynyl functionalities in this compound makes it a valuable precursor for the synthesis of various functionalized heterocyclic compounds.

Indole (B1671886) and its derivatives are a prominent class of heterocyclic compounds found in many bioactive natural products and pharmaceuticals. openmedicinalchemistryjournal.com The synthesis of indole derivatives from this compound can be achieved through various synthetic strategies. One common approach involves the reaction of the aniline with other reagents to construct the pyrrole (B145914) ring fused to the benzene (B151609) ring. For instance, N-tosyl-o-acylanilines can react with lithium trimethylsilyldiazomethane (B103560) to yield 3-substituted indoles. researchgate.net Other methods include metal-free, two-step approaches involving aryl triazole ring-opening and subsequent cyclization to form indole derivatives. mdpi.com

| Starting Material | Reagent(s) | Product | Key Transformation |

| N-tosyl-o-acylanilines | Lithium trimethylsilyldiazomethane | 3-substituted indoles | Cyclization researchgate.net |

| Aryl triazole-containing compounds | Amine nucleophile, Iodine | 1H-indoles | Ring-opening and cyclization mdpi.com |

| Indole, Aldehyde, Acetylacetone | Base catalyst | 3-substituted indole derivatives | One-pot multicomponent condensation researchgate.net |

| Nitro ketoester substrate | Reduction, Acylation | 1-acyloxy indoles | One-pot multi-step reaction mdpi.com |

The synthesis of pyrrolo[3,2-b]pyrrole (B15495793) derivatives, another class of nitrogen-containing heterocyclic compounds, can also utilize this compound as a starting material. These syntheses often involve multi-step sequences that build the bicyclic ring system. While specific examples directly starting from this compound are less common in the provided context, the general principles of pyrrole synthesis, such as the Van Leusen pyrrole synthesis involving the [3+2] cycloaddition of TosMIC with electron-deficient compounds, can be conceptually applied. nih.gov

Formazans are compounds characterized by the N=N-C=N-N chain and are of interest for their potential as "clickable" dyes and their role in synthesizing other heterocyclic systems. mdpi.comresearchgate.net A synthetic route to formazans can involve the use of aniline derivatives. For example, the synthesis of 3-(4-ethynylphenyl)-1,5-diphenylformazan has been achieved by coupling 4-(trimethylsilyl)ethynylbenzaldehyde phenylhydrazone with diazotized aniline, followed by desilylation. mdpi.comresearchgate.net This highlights a pathway where a related trimethylsilyl-protected aniline derivative is a key reagent.

Role in Materials Science and Organic Electronics Research

The unique electronic properties of the ethynyl and aniline moieties make this compound and its derivatives valuable in the field of materials science and organic electronics. chemimpex.com The ability to form conjugated polymers, as mentioned in the context of poly(aryleneethynylene)s, is a key application. These materials are investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. chemimpex.com The incorporation of the aniline unit can influence the electronic properties of the resulting materials, such as their charge transport characteristics and energy levels. chemimpex.com

The trimethylsilyl group plays a crucial role in the synthesis of these materials by protecting the reactive ethynyl group, allowing for controlled and selective reactions during the construction of the desired molecular or polymeric structures. chemimpex.com

Precursors for Conjugated Polymers and Oligomers

This compound serves as a key monomer for the synthesis of conjugated polymers and oligomers. The aniline nitrogen and the terminal alkyne (after deprotection of the TMS group) provide two reactive sites for polymerization reactions. These polymers are characterized by a backbone of alternating single and multiple bonds, which leads to delocalized π-electron systems responsible for their unique electronic and optical properties.

The presence of the aniline group allows for the formation of polyanilines and other nitrogen-containing polymers, while the ethynyl group enables participation in polymerization reactions like Sonogashira cross-coupling. The trimethylsilyl group plays a crucial role by protecting the reactive alkyne during intermediate synthetic steps, which can then be selectively removed to allow for polymerization. This strategic protection facilitates the construction of well-defined polymer structures. The resulting conjugated polymers are investigated for their potential in various material science applications. chemimpex.com

Development of Organic Electronic Materials with Tailored Properties

The development of organic electronic materials is a rapidly growing field, with applications ranging from flexible displays to solar cells. nih.govresearchgate.net this compound and its derivatives are utilized as fundamental components in the creation of these materials. chemimpex.com The compound's structure allows for the fine-tuning of electronic properties necessary for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemimpex.comresearchgate.net

The delocalized π-system, extending from the aniline moiety across the phenyl ring to the ethynyl group, is fundamental to its electronic utility. This conjugation facilitates efficient charge transport, a critical requirement for semiconductor performance. chemimpex.com The silyl (B83357) group, specifically the trialkylsilyl group on the acetylene, enhances the solubility and processability of the molecules, allowing them to be incorporated into devices using solution-based techniques. rug.nl By chemically modifying the aniline or by incorporating it into larger conjugated systems, researchers can tailor the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is essential for optimizing charge injection, transport, and recombination in electronic devices, ultimately controlling their efficiency and performance. nih.gov

Applications in Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. oejournal.org This property is the foundation for technologies like frequency conversion and optical switching. Organic molecules with donor-π-acceptor (D-π-A) structures are particularly promising for NLO applications due to their large molecular hyperpolarizabilities. researchgate.net

Derivatives of this compound fit this paradigm well. The aniline group acts as an electron donor, the phenyl-ethynyl system serves as the π-conjugated bridge, and an appropriate acceptor group can be attached to create a potent NLO chromophore. A computational study on a related compound, 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), which has an extended π-system, highlights the potential of this molecular framework. researchgate.net The study revealed significant NLO properties, as indicated by its dipole moment, polarizability, and first-order hyperpolarizability, suggesting its promise for use in optoelectronic functional materials. researchgate.netresearchgate.net

Table 1: Calculated NLO Properties of a Related Aniline Derivative (TEPEA)

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (µ) | 3.3920 | Debye |

| Linear Polarizability (α) | 50.4634 × 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 229.6688 × 10⁻³⁰ | esu |

Data sourced from a computational investigation on 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA). researchgate.net

Chemosensor Development Based on Optical Properties

Chemosensors are devices that detect and respond to the presence of specific chemical species. Optical chemosensors, particularly those based on fluorescence or colorimetric changes, offer high sensitivity and the possibility of real-time detection. mdpi.com The trimethylsilylethynyl functional group has been incorporated into fluorescent sensors for detecting nitroaromatic compounds, which are common explosives. bohrium.commdpi.com

The inherent electronic properties of molecules like this compound make them excellent candidates for building optical chemosensors. The interaction of an analyte with the sensor molecule can perturb its electronic structure, leading to a detectable change in its absorption or emission spectrum. mdpi.com For instance, a computational study on the TEPEA derivative showed that its HOMO-LUMO energy gap changes upon interaction with ammonia (B1221849) molecules. researchgate.net This change in the energy gap suggests that the molecule's optical properties would be altered in the presence of ammonia, forming the basis of a sensor. The sensitivity of such systems stems from the ability of the analyte to modulate the intramolecular charge transfer (ICT) character of the molecule. researchgate.net

Table 2: Computational Sensing Data for TEPEA with Ammonia

| Property | Value (TEPEA alone) | Value (TEPEA + Ammonia) | Unit |

|---|---|---|---|

| HOMO-LUMO Gap | 3.7087 | 3.6014 | eV |

Data indicates a reduction in the energy gap upon interaction with ammonia, suggesting a potential sensing mechanism. researchgate.net

Contribution to Medicinal Chemistry and Drug Discovery Programs

The structural motifs present in this compound are of significant interest in medicinal chemistry, where the precise arrangement of atoms is critical for biological activity. The compound serves as a versatile starting material for creating complex molecules with potential therapeutic applications. chemimpex.com

Synthesis of Bioisosteres for Aromatic Rings

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In drug design, replacing a functional group, such as an aromatic ring, with a bioisostere can improve a drug candidate's metabolic stability, solubility, or target affinity. nih.gov The ethynyl group has been explored as a bioisostere for halogen atoms, particularly iodine, in ligands that form halogen bonds. nih.gov

The synthesis of such bioisosteres is synthetically accessible through Sonogashira cross-coupling reactions between an iodinated or brominated precursor and trimethylsilylacetylene, followed by deprotection. nih.gov This makes the ethynyl group a straightforward replacement to modulate the physicochemical properties of a compound. Specifically, cage-like hydrocarbons that mimic the geometry of meta-substituted benzene rings, the same substitution pattern as this compound, are sought after as sp³-rich motifs to enhance pharmacokinetic properties in drug discovery programs. nih.gov

Scaffolds for Biologically Active Molecules

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound provides a robust and versatile scaffold for the synthesis of biologically active molecules. chemimpex.com The aniline and ethynyl groups offer orthogonal reaction handles for building molecular complexity.

For example, the ethynyl moiety has been incorporated into ligands designed to target the p53 cancer mutant Y220C. nih.gov In this context, the ethynyl group serves as a key interacting element within the protein's binding pocket. The synthetic route to such molecules often involves the Sonogashira coupling of a protected alkyne like trimethylsilylacetylene. nih.gov Furthermore, the closely related compound, 3-ethynylaniline (B136080), is used as a reagent in the multi-step synthesis of the cancer drug Erlotinib (B232), demonstrating the importance of the m-ethynylaniline scaffold in the development of approved pharmaceuticals. sigmaaldrich.com This highlights the value of the structural framework provided by this compound in constructing molecules with significant biological functions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA) |

| 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene |

| 2,4,6-trinitrotoluene (TNT) |

| 2,4-dinitrotoluene (2,4-DNT) |

| 2,4,6-trinitrophenol (Picric Acid) |

| Ammonia |

| Aniline |

| Erlotinib |

| 3-Ethynylaniline |

| Iodine |

| Trimethylsilylacetylene |

| Polystyrene |

| Perylene imide |

| Bicyclo[3.1.1]heptanes (BCHeps) |

| [1.1.1]propellane |

| Bicyclo[1.1.1]pentane |

| 5,11-bis(triethylsilylethynyl)anthradithiophene (TES ADT) |

Use in Hypothesis-Driven Drug Design

Hypothesis-driven drug design is a core process in modern drug discovery that involves iterative cycles of designing, synthesizing, testing, and analyzing compounds to refine and validate a scientific hypothesis. nih.gov This approach aims to improve the quality and effectiveness of the design-make-test-analyze cycle to accelerate the discovery of new medicines. nih.gov The chemical compound this compound serves as a valuable building block in this paradigm, particularly in the structure-based design of enzyme inhibitors.

A notable application is in the rational design of photoswitchable inhibitors for Escherichia coli dihydrofolate reductase (eDHFR), an enzyme that is a target for antibiotics. acs.orgresearchgate.net In a study focused on creating light-regulated drugs, researchers employed a hypothesis-driven strategy to develop inhibitors that could be activated by light. acs.org The design hypothesis centered on creating molecules where a diaminopyrimidine "head" could only form its crucial hydrogen-bond network with the DHFR protein after photoisomerization of a photoswitchable azobenzene (B91143) core. acs.orgresearchgate.net

In this context, this compound was utilized as a key synthetic intermediate. acs.orgresearchgate.net It serves as a precursor to introduce an ethynylaniline moiety, which acts as a linker component in the final inhibitor structure. The trimethylsilyl (TMS) group is a protecting group for the terminal alkyne, allowing for other chemical transformations to be performed on the molecule without affecting the reactive alkyne. It can then be selectively removed to allow the alkyne to participate in coupling reactions to assemble the final, complex inhibitor. This strategic use of protected building blocks is fundamental to the "make" phase of the design-make-test-analyze cycle. researchgate.net

The research involved several cycles of computer-assisted design, chemical synthesis, and biological testing. acs.orgresearchgate.net The insights gained from each cycle, including the performance of inhibitors synthesized using intermediates like this compound, allowed for the progressive refinement of the molecular design to achieve inhibitors with low-nanomolar potency upon light activation. acs.orgresearchgate.net This work highlights how specific, functionalized chemical building blocks are essential for testing and advancing complex, hypothesis-driven approaches in medicinal chemistry. acs.org

| Compound Name | Role in Research | Reference |

|---|---|---|

| This compound | Synthetic intermediate for linker synthesis. | acs.orgresearchgate.net |

| Escherichia coli dihydrofolate reductase (eDHFR) | Enzyme target for the designed inhibitors. | acs.orgresearchgate.net |

| Photoswitchable eDHFR Inhibitors | Final drug candidates designed to be activated by light. | acs.orgresearchgate.net |

Late-Stage Functionalization of Drug Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that focuses on introducing chemical modifications directly into complex, drug-like molecules at the final steps of a synthetic sequence. rsc.orgnih.gov This approach avoids the need for lengthy de novo synthesis for each new analog, thereby accelerating the exploration of structure-activity relationships (SAR), enabling the synthesis of metabolites, and blocking metabolic "hot spots". rsc.orgresearchgate.net The core principle of LSF is the selective reaction of one C-H bond or functional group in the presence of many others, using mild and tolerant chemical methods. scispace.com

The chemical structure of this compound makes it an exemplary tool for synthetic strategies aligned with the principles of LSF, even if it is used as a building block for one of the coupling partners rather than as a direct LSF reagent for a C-H bond. Its utility lies in the combination of a versatile aniline core and a protected alkyne functionality.

The trimethylsilyl (TMS) protected ethynyl group is a key feature. In a synthetic route, this protected alkyne is stable to a wide range of reaction conditions. It can be carried through multiple synthetic steps during the construction of a molecular fragment. In the "late stage" of a synthesis, the TMS group can be easily and cleanly removed (deprotected) to reveal a terminal alkyne. This newly revealed alkyne is a highly versatile functional handle for diversification. It can undergo a variety of robust and high-yielding coupling reactions, most notably the Sonogashira coupling, to be joined with another complex molecular fragment.

For instance, a drug discovery program might aim to explore different substituents on an aromatic core of a lead molecule. A fragment containing the 3-ethynylaniline moiety (derived from this compound) could be coupled with various functionalized aryl or heteroaryl halides in a late-stage Sonogashira reaction. This allows for the rapid generation of a library of analogs with diverse properties, a central goal of LSF. rsc.org This strategy has been successfully applied in the synthesis of kinase inhibitors, where aniline "headgroups" are incorporated into the final inhibitor structure. nih.gov The use of a protected alkyne building block facilitates the efficient construction of a series of potent enzyme inhibitors. nih.gov This modular approach, enabled by building blocks like this compound, embodies the efficiency and flexibility that LSF strategies bring to modern drug discovery. nih.gov

| Reaction Type | Role of the Ethynyl Group | Significance in LSF |

|---|---|---|

| Sonogashira Coupling | Acts as a coupling partner after deprotection to form a C-C bond with an aryl or vinyl halide. | Enables the rapid introduction of diverse aromatic and heterocyclic groups to a core structure late in the synthesis. |

| Click Chemistry (e.g., CuAAC) | Can be converted to an azide (B81097) to react with a terminal alkyne, or the alkyne itself can react with an azide to form a stable triazole linker. | Provides a highly reliable and biocompatible method for linking complex molecular fragments. |

Spectroscopic Characterization and Computational Investigations of 3 Trimethylsilyl Ethynyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the connectivity and environment of atoms. For 3-((trimethylsilyl)ethynyl)aniline, ¹H and ¹³C NMR spectra offer a complete map of the proton and carbon frameworks.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule: the trimethylsilyl (B98337) (TMS) group, the aromatic ring, and the amine group.

Trimethylsilyl (TMS) Protons: The nine equivalent protons of the -Si(CH₃)₃ group characteristically appear as a sharp singlet far upfield, typically around 0.25 ppm. This upfield shift is due to the lower electronegativity of silicon compared to carbon, resulting in significant shielding of the methyl protons.

Amine (NH₂) Protons: The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. Its chemical shift is variable and concentration-dependent, generally found in the range of 3.5-4.5 ppm. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and chemical exchange with the solvent or trace amounts of water.

Aromatic Protons: The four protons on the benzene (B151609) ring are non-equivalent and give rise to a complex multiplet pattern in the aromatic region of the spectrum (approximately 6.6-7.2 ppm). The substitution pattern (1,3-disubstituted) leads to specific coupling relationships. The proton at the C2 position (between the two substituents) typically appears as a singlet or a finely split triplet, while the other protons (at C4, C5, and C6) show more complex splitting patterns (doublets, triplets, or doublet of doublets) due to ortho, meta, and para couplings.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Interactive data table. Click on headers to sort.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Environment |

|---|---|---|---|---|

| -Si(CH ₃)₃ | ~0.25 | Singlet (s) | 9H | Trimethylsilyl group |

| -NH ₂ | ~3.8 | Broad Singlet (br s) | 2H | Primary amine |

¹³C NMR Spectral Analysis and Carbon Environments

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule.

Trimethylsilyl (TMS) Carbon: The methyl carbons of the TMS group appear as a single signal at a highly shielded position, typically around 0.0 ppm or slightly negative. rsc.org

Acetylenic Carbons (-C≡C-): The two sp-hybridized carbons of the ethynyl (B1212043) group are found in the range of 90-105 ppm. The carbon directly attached to the silicon atom (Si-C ≡C) is generally more shielded than the carbon attached to the aromatic ring (C-C ≡C-Ar). rsc.org

Aromatic Carbons: The six carbons of the benzene ring produce distinct signals in the downfield region (115-150 ppm). The carbon atom bonded to the nitrogen of the amine group (C-NH₂) is significantly deshielded and appears around 146-148 ppm. The carbon bonded to the ethynyl group (C-C≡C) is found near 123 ppm. The remaining four aromatic carbons (C-H) can be distinguished based on their electronic environments and coupling to protons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Interactive data table. Click on headers to sort.

| Carbon | Chemical Shift (δ, ppm) | Carbon Environment |

|---|---|---|

| -Si(C H₃)₃ | ~0.0 | Trimethylsilyl group |

| -C ≡C-Si | ~93 | Acetylenic |

| -C≡C -Ar | ~105 | Acetylenic |

| Aromatic C -H | ~115 - 130 | Phenyl ring |

| Aromatic C -C≡C | ~123 | Phenyl ring (ipso-carbon) |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

While 1D NMR spectra provide fundamental data, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY spectra would clearly show the coupling network among the aromatic protons, helping to definitively assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. columbia.edu This technique is invaluable for assigning the signals of the protonated aromatic carbons by linking each aromatic proton signal to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. These methods are excellent for identifying key structural features and can be adapted for real-time monitoring of chemical reactions.

Identification of Characteristic Vibrational Modes (C≡C, N-H, Si-C)

The IR and Raman spectra of this compound are characterized by several distinct bands that correspond to specific functional groups.

N-H Stretching: The primary amine group exhibits two characteristic stretching vibrations in the IR spectrum: a symmetric stretch and an asymmetric stretch, typically appearing in the region of 3300-3500 cm⁻¹. researchgate.net These bands are often broad due to hydrogen bonding.

C≡C Stretching: The stretching of the carbon-carbon triple bond gives rise to a sharp, medium-intensity band in the range of 2150-2160 cm⁻¹. The conjugation with the aromatic ring and substitution with the silyl (B83357) group influence the exact position and intensity of this peak. This vibration is often strong in the Raman spectrum due to the high polarizability of the triple bond.

Si-C Vibrations: The trimethylsilyl group has several characteristic vibrations. A strong, sharp band around 1250 cm⁻¹ is due to the symmetric deformation (umbrella mode) of the Si-(CH₃)₃ group. scirp.org Additionally, Si-C stretching vibrations are typically observed as strong bands in the 840-860 cm⁻¹ region. scirp.org

Table 3: Characteristic Vibrational Frequencies for this compound Interactive data table. Click on headers to sort.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| -NH₂ | Symmetric/Asymmetric Stretch | 3300 - 3500 | IR |

| -C≡C- | Stretch | 2150 - 2160 | IR, Raman |

| -Si(CH₃)₃ | Symmetric Deformation | ~1250 | IR |

| -Si(CH₃)₃ | Si-C Stretch | 840 - 860 | IR |

Monitoring Reaction Progress and Polymer Formation

Both IR and Raman spectroscopy are powerful process analytical technologies (PAT) for monitoring chemical reactions in real-time. For reactions involving this compound, such as polymerization, these techniques can track the consumption of reactants and the formation of products.

For instance, in a polymerization reaction involving the ethynyl and amine functionalities, the progress can be monitored by observing the decrease in the intensity of the characteristic C≡C stretching band (~2155 cm⁻¹) and the N-H stretching bands (~3400 cm⁻¹). mdpi.comspectroscopyonline.com Simultaneously, the appearance of new vibrational bands corresponding to the newly formed polymer backbone would signal the progression of the reaction. Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media due to the weak Raman signal of water and can be easily interfaced with reaction vessels using fiber-optic probes. scirp.orgbeilstein-journals.org The disappearance of the Si-C vibrational modes could also be monitored if the TMS group is cleaved during the reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules like this compound. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of this absorption are directly related to the molecule's electronic makeup, particularly the nature of its chromophores and the extent of conjugation.

The UV-Vis spectrum of this compound is primarily governed by the electronic transitions within its aromatic system. The parent molecule, aniline (B41778), exhibits strong absorption bands in the ultraviolet region due to π → π* transitions of the benzene ring. researchgate.netresearchgate.net Specifically, aniline vapor shows absorption around 280 nm and a stronger band near 230 nm. nist.gov

The introduction of the (trimethylsilyl)ethynyl group at the meta position significantly modifies the electronic properties and, consequently, the UV-Vis spectrum. This substituent extends the π-conjugated system of the aniline ring. This extension of conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). thaiscience.info As a result, less energy is required to excite an electron, leading to a shift in the absorption maximum to a longer wavelength, an effect known as a bathochromic or "red" shift.

For the isomeric compound, 4-((trimethylsilyl)ethynyl)aniline (B1312356), a maximum absorption wavelength (λmax) has been reported at 279 nm when measured in methanol. cenmed.com It is expected that this compound would exhibit a similar absorption profile, dominated by π → π* transitions of the extended aromatic system. The primary electronic transition involves the promotion of an electron from a π orbital, largely associated with the aniline ring, to an antibonding π* orbital that is delocalized over the entire phenylacetylene framework. The trimethylsilyl group itself does not act as a chromophore in this region but can subtly influence the electronic transitions through hyperconjugation and inductive effects.

Specific experimental studies on the photoisomerization and detailed photochemical pathways for this compound are not extensively documented in the reviewed literature. Aromatic amines and acetylenic compounds can undergo various photochemical reactions, but the stability of the phenylacetylene scaffold suggests that high-energy UV radiation would be required to induce significant transformations such as isomerization or degradation. The primary excited state of aniline and its derivatives is known to be a ¹ππ* valence state. researchgate.net The subsequent deactivation pathways from this excited state determine the molecule's photostability. Without specific studies, it is presumed that the compound exhibits reasonable photostability under standard laboratory conditions, similar to other silyl-protected phenylacetylenes used in organic synthesis.

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation

Mass spectrometry is a definitive analytical technique for confirming the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₁H₁₅NSi), the expected molecular weight is approximately 189.33 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit a distinct fragmentation pattern characteristic of trimethylsilyl (TMS) containing compounds. nih.govresearchgate.net The molecular ion peak (M⁺) should be observed at m/z ≈ 189.

Key expected fragmentation pathways include:

Loss of a methyl group ([M-15]⁺): This is a very common fragmentation for TMS compounds, resulting from the cleavage of a Si-CH₃ bond. This process forms a highly stable silicon-containing cation and is often one of the most abundant ions in the spectrum.

Formation of the trimethylsilyl cation: The ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ cation, is a diagnostic peak for trimethylsilyl groups.

Fragmentation of the aniline moiety: The aromatic portion of the molecule can also fragment. For instance, the aniline molecular ion is known to lose a hydrogen atom to form an ion at m/z 92, which can subsequently lose hydrogen cyanide (HCN) to yield a fragment at m/z 65. miamioh.edu Similar fragmentation could occur from the molecular ion of the title compound after cleavage of the silyl group.

The presence of the molecular ion peak at m/z 189, along with the characteristic [M-15]⁺ and m/z 73 fragments, would provide strong evidence for the confirmation of the molecular mass and the presence of the trimethylsilyl group in the structure of this compound.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, electronic structures, and spectroscopic properties with high accuracy. echemcom.com For aniline and its derivatives, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide reliable results for optimized structures, vibrational frequencies, and electronic parameters. researchgate.netresearchgate.net

For this compound, DFT calculations would be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Predict properties such as dipole moment, polarizability, and the distribution of electron density.

Simulate Spectroscopic Data: Compute theoretical vibrational (IR/Raman) and electronic (UV-Vis) spectra, which can be compared with experimental results for validation. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). thaiscience.info The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and its electronic absorption properties.

HOMO: Represents the orbital from which an electron is most easily removed. For this compound, the HOMO is expected to be a π-orbital with significant electron density on the aniline ring and the lone pair of the nitrogen atom, reflecting its character as an electron-donating moiety.

LUMO: Represents the orbital that most readily accepts an electron. The LUMO is anticipated to be a π*-antibonding orbital delocalized across the phenyl and ethynyl portions of the molecule.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A smaller energy gap generally implies higher chemical reactivity and corresponds to a longer wavelength for the lowest-energy electronic transition in the UV-Vis spectrum. article4pub.com

The extended conjugation provided by the ethynyl group in this compound is expected to decrease the HOMO-LUMO gap compared to unsubstituted aniline. Computational studies on various substituted anilines support this trend, showing how electron-donating or -withdrawing groups and conjugation affect the orbital energies. researchgate.netresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Aniline | -5.49 | -0.34 | 5.15 | researchgate.net |

| p-Fluoroaniline | -5.51 | -0.30 | 5.21 | researchgate.net |

| p-Chloroaniline | -5.61 | -0.49 | 5.12 | researchgate.net |

| m-Methylaniline | -5.32 | -0.26 | 5.06 | researchgate.net |

| p-Nitroaniline | -6.31 | -2.18 | 4.13 | thaiscience.info |

Density Functional Theory (DFT) Calculations

Global Chemical Reactivity Descriptors (GCRD)

Computational studies on this compound using methods like Density Functional Theory (DFT) are employed to understand its chemical behavior. Global Chemical Reactivity Descriptors (GCRDs) provide insight into the molecule's stability, reactivity, and electronic properties. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key GCRDs include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the ease of modifying the electron cloud.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η).

Interactive Data Table: Global Chemical Reactivity Descriptors (Note: The following table is a template. Specific values for this compound would require dedicated computational studies.)

| Descriptor | Symbol | Formula | Typical Value Range (eV) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 5 - 10 |

| Electron Affinity | A | -ELUMO | 0 - 3 |

| Chemical Hardness | η | (I - A) / 2 | 1 - 5 |

| Chemical Softness | S | 1 / η | 0.2 - 1.0 |

| Electronegativity | χ | (I + A) / 2 | 2 - 7 |

| Chemical Potential | μ | -χ | -7 - (-2) |

Prediction of Non-Linear Optical (NLO) Properties (Dipole Moment, Polarizability, Hyperpolarizability)

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Computational chemistry provides a powerful tool for predicting these properties.

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β): The measure of the second-order NLO response. Molecules with large β values are sought after for NLO applications.

Theoretical investigations on substituted anilines have shown that modifications to donor and acceptor groups, as well as changes in conjugation length, significantly impact the NLO properties. For this compound, the aniline group acts as an electron donor, and the trimethylsilyl-ethynyl group can influence the electronic properties of the π-conjugated system. The specific values of μ, α, and β for this molecule would be determined by its molecular geometry and electronic structure.

As a point of reference, the related compound 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) was found to have a significant dipole moment of 3.3920 Debye, a linear polarizability of 50.4634 × 10⁻²⁴ esu, and a first-order hyperpolarizability of 229.6688 × 10⁻³⁰ esu, highlighting its potential for NLO applications.

Interactive Data Table: Non-Linear Optical Properties (Note: The following table is a template. Specific values for this compound would require dedicated computational studies.)

| Property | Symbol | Unit | Description |

|---|---|---|---|

| Dipole Moment | μ | Debye | Measures molecular polarity. |

| Mean Polarizability | <α> | esu | Measures the linear response to an electric field. |

Molecular Modeling and Conformation Analysis

Molecular modeling and conformation analysis are essential for understanding the three-dimensional structure of this compound and how its shape influences its properties. These studies involve determining the most stable arrangement of atoms (the global minimum energy conformation) and identifying other low-energy conformers.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to perform a conformational search and calculate the potential energy surface. This analysis helps in understanding intermolecular interactions and how the molecule might pack in a solid state, which is relevant for material science applications. While specific conformational analysis studies for this compound are not detailed in the provided search results, the synthesis of related compounds like N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide implies the importance of its structural backbone in further chemical modifications.

Future Directions and Emerging Research Avenues for 3 Trimethylsilyl Ethynyl Aniline

Sustainable Synthesis and Green Chemistry Approaches

The predominant method for synthesizing 3-((trimethylsilyl)ethynyl)aniline relies on the Sonogashira coupling reaction. This involves the cross-coupling of an aryl halide, typically 3-bromoaniline (B18343) or 3-iodoaniline (B1194756), with (trimethylsilyl)acetylene. The reaction is traditionally catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.

Future research in this area is geared towards developing more sustainable and economical synthetic routes. Key areas of improvement include:

Catalyst Optimization: Moving away from expensive and potentially toxic heavy metals. Research into copper-free Sonogashira protocols is gaining traction. For instance, studies on the coupling of 3-bromoaniline with alkyne sources like 2-methyl-3-butyn-2-ol (B105114) have shown success using catalytic systems such as palladium acetate (B1210297) with phosphine (B1218219) ligands like P(p-tol)3 and an organic base like DBU in greener solvents like THF. beilstein-journals.org

Green Solvents: Replacing traditional solvents like DMF and toluene (B28343) with more environmentally benign alternatives. Biogenic solvents such as 1-(2-Hydroxyethyl)-2-pyrrolidone (HEP) are being explored. unibo.it These solvents, when used with a suitable base, can facilitate high yields and allow for easier product extraction and potential catalyst recycling. unibo.it

Energy Efficiency: Developing protocols that proceed efficiently at lower temperatures and shorter reaction times to reduce energy consumption.

A significant advancement involves the direct dealkynative coupling of amines with silylacetylenes. A method using potassium bis(trimethylsilylamide) (KHMDS) as a catalyst for the silylation of amines with bis(trimethylsilyl)acetylene (B126346) (BTMSA) has been reported, which can be an alternative route for forming related structures. bohrium.com

Exploration in Supramolecular Chemistry and Self-Assembly

The distinct structural motifs of this compound—the hydrogen-bonding aniline (B41778) group and the rigid, linear ethynyl (B1212043) group—make it an attractive component for supramolecular chemistry and the design of self-assembling systems. After deprotection of the silyl (B83357) group to reveal the terminal alkyne, the resulting 3-ethynylaniline (B136080) can participate in forming extended, ordered architectures.

Emerging research avenues include:

Virus-Based Nanostructures: 3-Ethynylaniline has been used to chemically modify the surface of viruses like the Tobacco Mosaic Virus (TMV). nih.gov By converting the aniline to a diazonium salt, it can be attached to tyrosine residues on the virus's coat proteins. nih.gov The exposed alkyne group then becomes a handle for "click" chemistry, allowing for the attachment of various functional molecules, including MRI contrast agents, to create complex, self-assembled biomedical materials. nih.govrug.nl

Polymer and Gel Formation: Derivatives of 3-ethynylaniline are being incorporated into polymers to control their assembly. For example, it can be used as a building block in creating amphiphilic oligomers that self-assemble into smart supramolecular nanofibers and nanoribbons in solution. rsc.orgrsc.org These materials can respond to external stimuli like temperature or light. rsc.org

Liquid Crystals and Organic Frameworks: The rigid rod-like nature of the ethynylaniline core is ideal for creating liquid crystalline materials and as a linker in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where it can impart specific electronic properties and control pore size and functionality.

Integration into Advanced Sensing Platforms and Bioimaging

The photophysical properties of aromatic alkynes make them prime candidates for use in sensors and imaging agents. The 3-ethynylaniline scaffold can be integrated into larger molecular systems designed to detect specific analytes or to function as fluorescent probes in biological environments.

Future applications in this domain focus on:

Proximity Labeling and Proteomics: In a technique known as SeeID (Silicon-rhodamine-enabled Identification), 3-ethynylaniline (3-EA) has been identified as a highly efficient nucleophilic probe. biorxiv.org This method uses a photocatalyst that, when activated by near-infrared light, generates a reactive species that labels nearby proteins with the 3-EA probe. biorxiv.org The alkyne handle on the attached probe can then be used via click chemistry to attach biotin (B1667282) for protein identification, allowing researchers to map protein interactions in living cells with high spatiotemporal control. biorxiv.org

Fluorescent Sensors: The ethynylaniline core can be functionalized to create fluorometric sensors. For instance, alkynylated cellulose (B213188) fibers, created by reacting dialdehyde (B1249045) cellulose with 3-ethynylaniline, serve as a platform for attaching azido-functionalized sensor molecules via click chemistry. researchgate.net These materials have been developed for the selective detection of mercury ions in water, where the coordination of the metal ion causes a detectable change in fluorescence. researchgate.net

Bioimaging Probes: BODIPY dyes, known for their excellent photophysical properties, can be functionalized using 3-ethynylaniline. jku.at These derivatives can be attached to polymers to create novel materials for bioimaging and as photocages for light-triggered drug delivery systems. jku.at The ethynyl group provides a convenient point of attachment without significantly altering the dye's desirable optical properties.

Development of Novel Catalytic Systems Utilizing this compound Derivatives

While often a product of catalysis, this compound and its derivatives also have the potential to act as components within catalytic systems. The aniline nitrogen can be functionalized to create ligands that coordinate with transition metals, and the ethynyl group can be used to immobilize the catalyst on a solid support or integrate it into a polymer network.

Emerging research directions are:

Heterogeneous Catalysts: A novel ethynylated Schiff base complex, formed by reacting N-salicylidene(3-ethynylaniline) with copper(II), has been used as a monomer in copolymerization reactions. researchgate.net This creates porous polymer networks where the copper complex acts as a repeating catalytic unit. researchgate.net These materials have demonstrated activity as heterogeneous catalysts for the oxidation of organic molecules, offering advantages in catalyst separation and recycling. researchgate.net

Multi-metallic Systems: The bifunctional nature of ethynylaniline derivatives allows for the creation of ligands that can bridge two different metal centers, leading to heterobimetallic catalysts. Such catalysts can exhibit unique synergistic effects, enabling chemical transformations not possible with single-metal catalysts. While research has been done on the 2-ethynylaniline (B1227618) isomer for dimerization reactions, similar principles can be applied to 3-ethynylaniline derivatives.

Investigation of Biological Interactions and Pharmacological Potential

The structural motifs within this compound are found in many biologically active molecules, suggesting a rich potential for pharmacological applications. The aniline and ethynyl groups can participate in key interactions with biological targets like enzymes and receptors.

Future research is focused on exploring this potential through: